![molecular formula C8H5NO2 B063831 呋喃[3,2-b]吡啶-5-甲醛 CAS No. 193750-91-3](/img/structure/B63831.png)

呋喃[3,2-b]吡啶-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

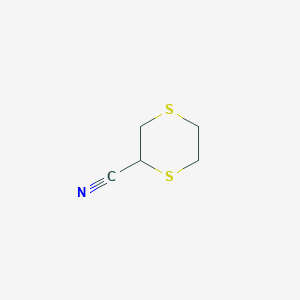

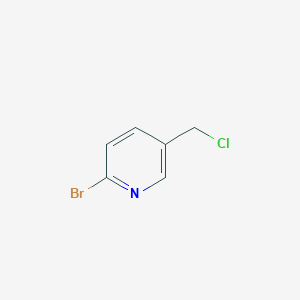

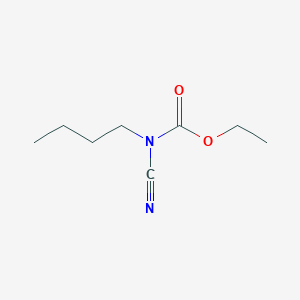

“Furo[3,2-b]pyridine-5-carbaldehyde” is a chemical compound that has been identified as a novel scaffold for potent and highly selective inhibitors . It has been used in the development of inhibitors for cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway .

Synthesis Analysis

The synthesis of “Furo[3,2-b]pyridine-5-carbaldehyde” involves chemoselective metal-mediated couplings . A diverse target compound set was prepared by synthetic sequences based on these couplings . The synthesis process also includes the assembly of the furo[3,2-b]pyridine scaffold by copper-mediated oxidative cyclization .Molecular Structure Analysis

The molecular structure of “Furo[3,2-b]pyridine-5-carbaldehyde” is represented by the linear formula C8H5NO2 . The compound has a molecular weight of 147.13 .Chemical Reactions Analysis

The chemical reactions involving “Furo[3,2-b]pyridine-5-carbaldehyde” are primarily related to its role as a scaffold for the development of inhibitors . The 3,5-disubstituted furo[3,2-b]pyridine sub-series has been found to afford potent, cell-active, and highly selective inhibitors of CLKs .Physical And Chemical Properties Analysis

“Furo[3,2-b]pyridine-5-carbaldehyde” is a white to yellow solid .科学研究应用

合成和结构分析

合成和晶体结构: 某些化合物的合成,例如 N'-[(5-甲基呋喃-2-基)亚甲基]异烟肼,它是使用异烟肼和相关化合物 5-甲基呋喃-2-甲醛的反应制备的,说明了呋喃[3,2-b]吡啶骨架的结构多功能性。这项研究有助于了解此类化合物的晶体结构和稳定性 (Li Liu 和 F. Jian,2008).

构象分析: 对包括呋喃-甲醛在内的各种甲醛的从头算分子轨道研究突出了这些分子的构象偏好。这项研究对于理解呋喃[3,2-b]吡啶衍生物的分子行为和潜在应用至关重要 (I. G. John、G. Ritchie 和 L. Radom,1977).

化学合成和药用

抗菌活性: 已对呋喃[3,2-c]吡啶的衍生物进行抗菌活性研究。这些衍生物对某些细菌和真菌显示出中等到良好的效果,表明了潜在的药用价值 (M. Hrasna、E. Ürgeová 和 A. Krutošíková,2012).

抗癌活性: 已合成并筛选出新型杂环稠合吡啶衍生物,包括呋喃[2,3-b]吡啶甲酰胺,用于抗癌活性。其中一些化合物对各种人类癌细胞系表现出显着的活性,表明它们在癌症治疗中的潜力 (G. S. Kumar 等,2018).

蛋白激酶抑制: 呋喃[3,2-b]吡啶核心已被用于开发高度选择性的蛋白激酶抑制剂,突出了其在生物化学和药物开发领域的重要性 (V. Němec 等,2021).

生物化学和材料科学

壳聚糖席夫碱: 已合成并表征了含有呋喃[3,2-b]吡啶等杂环部分的壳聚糖席夫碱。这些化合物表现出不同的抗菌活性,并展示了呋喃[3,2-b]吡啶在生物化学中的广泛应用 (A. Hamed 等,2020).

环异构化反应: 呋喃[3,2-b]吡啶在环异构化反应中应用于生产其他杂环化合物,是有机化学中一个重要的研究领域 (J. C. Jury 等,2009).

绿色化学应用: 呋喃[3,2-b]吡啶衍生物用于绿色化学中合成生物活性化合物,如喹唑啉-4(3H)-酮,表明它们在可持续化学过程中的作用 (Wenjia Yu 等,2018).

作用机制

The mechanism of action of “Furo[3,2-b]pyridine-5-carbaldehyde” is related to its inhibitory effects on cdc-like kinases (CLKs) and its modulation of the Hedgehog signaling pathway . The 3,5-disubstituted furo[3,2-b]pyridine sub-series has been found to afford potent, cell-active, and highly selective inhibitors of CLKs . The kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines has been found to afford sub-micromolar modulators of the Hedgehog pathway .

未来方向

The future directions for “Furo[3,2-b]pyridine-5-carbaldehyde” are likely to involve further exploration of its potential as a scaffold for the development of potent and highly selective inhibitors . Its role in the modulation of the Hedgehog signaling pathway also presents interesting avenues for future research .

属性

IUPAC Name |

furo[3,2-b]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQLXNIFMGGVKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)N=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443928 |

Source

|

| Record name | FURO[3,2-B]PYRIDINE-5-CARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,2-B]pyridine-5-carboxaldehyde | |

CAS RN |

193750-91-3 |

Source

|

| Record name | Furo[3,2-b]pyridine-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193750-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FURO[3,2-B]PYRIDINE-5-CARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)

![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)